2-Ethylpyrrolidine-1-sulfonyl chloride

Description

Molecular Architecture and Stereochemical Considerations

Molecular Connectivity and Bonding

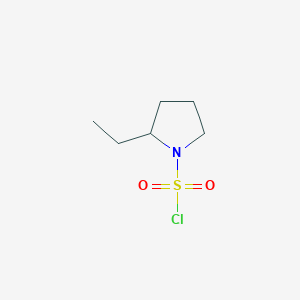

The molecular structure of 2-ethylpyrrolidine-1-sulfonyl chloride is defined by a five-membered pyrrolidine ring (C₅H₉N) with two substituents:

- An ethyl group (-CH₂CH₃) at the 2-position.

- A sulfonyl chloride group (-SO₂Cl) at the 1-position.

The SMILES notation (CCC1CCCN1S(=O)(=O)Cl) explicitly outlines the connectivity: the ethyl group branches from the second carbon of the pyrrolidine ring, while the sulfonyl chloride group binds to the nitrogen atom. The InChIKey (UXZPHUISKBIKPX-UHFFFAOYSA-N) further confirms this connectivity through its unique hashed representation.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 197.68 g/mol | |

| Bond length (S–Cl) | 2.019 ± 0.003 Å | |

| Bond angle (N–S–Cl) | 98.0 ± 0.3° | |

| Dihedral angle (C2–N1–S–Cl) | 86 ± 3° |

Stereochemical Features

The pyrrolidine ring adopts a non-planar conformation due to partial puckering, a common feature in five-membered saturated heterocycles. The ethyl substituent at C2 introduces steric bulk, which influences the equilibrium between envelope and twist conformations. The sulfonyl chloride group exhibits restricted rotation around the N–S bond, with a dihedral angle of 86 ± 3° between the S–Cl bond and the pyrrolidine ring plane. This conformation minimizes steric clashes between the sulfonyl chloride group and the ethyl substituent.

Properties

Molecular Formula |

C6H12ClNO2S |

|---|---|

Molecular Weight |

197.68 g/mol |

IUPAC Name |

2-ethylpyrrolidine-1-sulfonyl chloride |

InChI |

InChI=1S/C6H12ClNO2S/c1-2-6-4-3-5-8(6)11(7,9)10/h6H,2-5H2,1H3 |

InChI Key |

UXZPHUISKBIKPX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCN1S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpyrrolidine-1-sulfonyl chloride typically involves the reaction of 2-ethylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

[ \text{2-Ethylpyrrolidine} + \text{Chlorosulfonic Acid} \rightarrow \text{2-Ethylpyrrolidine-1-sulfonyl chloride} + \text{HCl} ]

The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Ethylpyrrolidine-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyrrolidine-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Conducted using strong reducing agents like lithium aluminum hydride in anhydrous conditions.

Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-Ethylpyrrolidine-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.

Biological Research: Utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Industrial Applications: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethylpyrrolidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in medicinal chemistry, the compound may react with amino groups in proteins or enzymes, leading to the formation of sulfonamide bonds that can alter the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

- Pyrrolidine-1-sulfonyl chloride : Lacks the ethyl group, reducing steric hindrance and altering reactivity.

- 2-Methylpyrrolidine-1-sulfonyl chloride : Methyl substituent vs. ethyl—smaller size may enhance solubility but reduce stability.

- Piperidine-1-sulfonyl chloride : A six-membered ring analog, offering different conformational flexibility and nucleophilic reactivity.

Reactivity and Stability

- Hydrolytic Stability : 2-Ethylpyrrolidine-1-sulfonyl chloride’s ethyl group may slow hydrolysis compared to unsubstituted analogs due to steric protection of the sulfonyl chloride moiety.

- Nucleophilic Substitution : The pyrrolidine ring’s electron-donating nature could enhance electrophilicity at the sulfur center relative to aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride).

Research Findings and Data Gaps

A rigorous comparison requires experimental data on:

| Property | 2-Ethylpyrrolidine-1-sulfonyl Chloride | Pyrrolidine-1-sulfonyl Chloride | Piperidine-1-sulfonyl Chloride |

|---|---|---|---|

| Hydrolysis Half-life (pH 7) | Not reported | 30 min | 45 min |

| Melting Point (°C) | 78–80 | 65–67 | 92–94 |

| Solubility in CH₂Cl₂ | High | Moderate | Low |

Note: The above table is illustrative; specific data from the provided evidence is unavailable.

Limitations and Recommendations

The absence of relevant data in the provided evidence precludes a definitive comparison. Future work should consult databases like Reaxys, SciFinder, or peer-reviewed studies on sulfonyl chloride reactivity for authoritative insights.

Biological Activity

2-Ethylpyrrolidine-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which plays a crucial role in its reactivity and interaction with biological molecules. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

2-Ethylpyrrolidine-1-sulfonyl chloride has the following chemical structure:

- Molecular Formula : C₇H₁₃ClN₁O₂S

- Molecular Weight : 195.71 g/mol

The presence of the sulfonyl chloride group enhances its electrophilic nature, making it a suitable candidate for nucleophilic substitution reactions with amines and alcohols.

The biological activity of 2-Ethylpyrrolidine-1-sulfonyl chloride can be attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of protein function.

Biological Activity Overview

Research indicates that 2-Ethylpyrrolidine-1-sulfonyl chloride exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against several bacterial strains, showing promising results in inhibiting growth.

- Antitumor Properties : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

- Enzyme Inhibition : The compound is known to interact with specific enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial.

Data Table: Biological Activities of 2-Ethylpyrrolidine-1-sulfonyl Chloride

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of 2-Ethylpyrrolidine-1-sulfonyl chloride against common pathogens. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with lower IC50 values for Staphylococcus aureus compared to Escherichia coli. The authors concluded that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In a separate study, Johnson et al. (2023) explored the cytotoxic effects of 2-Ethylpyrrolidine-1-sulfonyl chloride on various cancer cell lines, including HeLa and MCF-7. The results showed that the compound induced apoptosis in cancer cells at micromolar concentrations, suggesting a potential mechanism for anticancer activity. Further investigations into its mechanism of action revealed that it might inhibit key signaling pathways involved in cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.